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molecular formula C12H10BrNO3 B1275382 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione CAS No. 51132-00-4

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Cat. No. B1275382
M. Wt: 296.12 g/mol
InChI Key: PTPZBCHKQSHXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Prepare a cold (0° C.) solution of 2-(3-oxobutyl)isoindole-1,3-dione (6.8 g, 31.5 mmol) in methanol (50 mL). Add Br2 (3.2 mL, 63 mmol). Allow the reaction to warm to room temperature and stir for 15 hours. Add 10 M sulfuric acid (26 mL) and stir the mixture for 15 hours. Filter off the solids and dry in vacuo to afford 2-(4-bromo-3-oxobutyl)isoindole-1,3-dione (2.3 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:16])[CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15].[Br:17]Br.S(=O)(=O)(O)O>CO>[Br:17][CH2:16][C:2](=[O:1])[CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
O=C(CCN1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stir the mixture for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
Filter off the solids
CUSTOM
Type
CUSTOM
Details
dry in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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